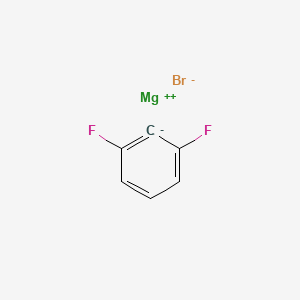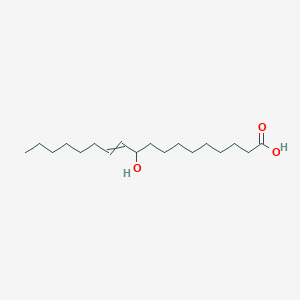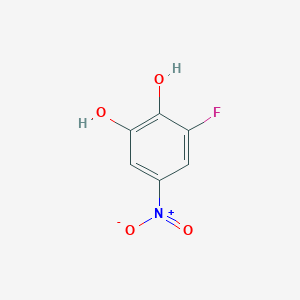
3,5-Dichloro-2,4,4,6-tetraphenyl-4H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2,4,4,6-tetraphenyl-4H-pyran: is a chemical compound with the molecular formula C29H20Cl2O and a molecular weight of 455.383 g/mol . This compound belongs to the class of pyrans, which are heterocyclic compounds containing an oxygen atom in a six-membered ring. The presence of multiple phenyl groups and chlorine atoms in its structure makes it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2,4,4,6-tetraphenyl-4H-pyran can be achieved through various synthetic routes. One common method involves the reaction of pentachloropyridine with potassium fluoride in dimethylsulfoxide as a solvent at temperatures ranging from 60-125°C . This method is known for its high yield and improved reaction rate.
Another approach involves the use of catalytic hydrogenation and Bamberger rearrangement to obtain the corresponding hydroxyaniline, which is then further processed to yield the desired compound . This method is advantageous due to its fewer reaction steps, higher overall yield, and reduced environmental impact.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2,4,4,6-tetraphenyl-4H-pyran undergoes various types of chemical reactions, including:
Electrophilic substitution: The compound can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Halogenation: Reagents like and are commonly used for halogenation reactions.
Oxidation: is a widely used oxidant for various oxidation reactions.
Major Products Formed
3,5-Dibromo derivative: Formed from the reaction with dibromine.
3,5-Dichloro derivative: Formed from the reaction with dichlorine.
Scientific Research Applications
3,5-Dichloro-2,4,4,6-tetraphenyl-4H-pyran has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 3,5-Dichloro-2,4,4,6-tetraphenyl-4H-pyran is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2,4,6-trifluoropyridine: Another chlorinated pyridine derivative with similar synthetic routes.
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: A key intermediate in the synthesis of hexaflumuron.
Uniqueness
3,5-Dichloro-2,4,4,6-tetraphenyl-4H-pyran is unique due to its specific structure, which includes multiple phenyl groups and chlorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
142115-68-2 |
|---|---|
Molecular Formula |
C29H20Cl2O |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
3,5-dichloro-2,4,4,6-tetraphenylpyran |
InChI |
InChI=1S/C29H20Cl2O/c30-27-25(21-13-5-1-6-14-21)32-26(22-15-7-2-8-16-22)28(31)29(27,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
HBDZSZLDOIFCMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(C(=C(O2)C3=CC=CC=C3)Cl)(C4=CC=CC=C4)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-](/img/structure/B12554138.png)
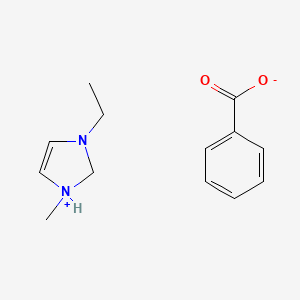
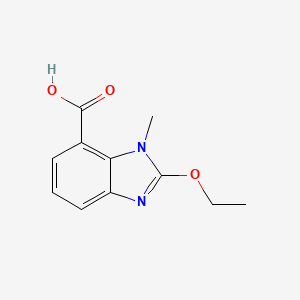
![2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B12554159.png)

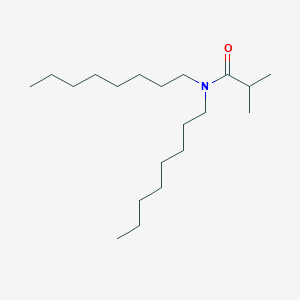
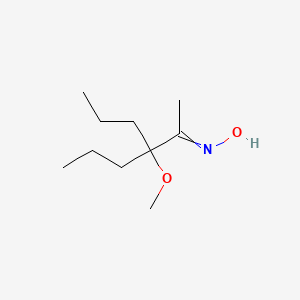
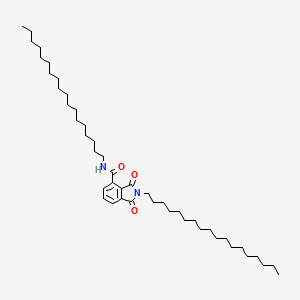
![2,2'-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine}](/img/structure/B12554188.png)
![N-[(3,4-Dichlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B12554192.png)
